![molecular formula C9H15NO2 B11913886 4-Aminospiro[2.5]octane-6-carboxylic acid](/img/structure/B11913886.png)
4-Aminospiro[2.5]octane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminospiro[2.5]octane-6-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its rigid conformation, which can influence its reactivity and interactions with other molecules. The spirocyclic structure consists of two rings sharing a single atom, creating a three-dimensional shape that can be advantageous in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminospiro[2.5]octane-6-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the use of 1-aminocyclopropane carboxylic acid as an initial raw material. The process includes cyclization and rearrangement reactions, often catalyzed by Lewis acids . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Aminospiro[2.5]octane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols or amines.
Scientific Research Applications
4-Aminospiro[2.5]octane-6-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Aminospiro[2.5]octane-6-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise binding to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can influence various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane-6-carboxylic acid: Lacks the amino group, making it less reactive in certain chemical transformations.
2-Aminospiro[3.4]octane-2-carboxylic acid: Similar structure but with a different ring size, which can affect its reactivity and biological activity.
Uniqueness
4-Aminospiro[2.5]octane-6-carboxylic acid stands out due to its specific spirocyclic structure combined with an amino group, providing a unique combination of rigidity and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
8-aminospiro[2.5]octane-6-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-7-5-6(8(11)12)1-2-9(7)3-4-9/h6-7H,1-5,10H2,(H,11,12) |
InChI Key |
NYYCWGUVNYDKLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)C(CC1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.